![molecular formula C14H20N2O9 B12296287 2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile](/img/structure/B12296287.png)
2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-羟基-4-甲氧基-1-甲基-6-氧代-3-[(2S,3R,4S,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基-2H-吡啶-3-腈是一种结构独特的复杂有机化合物。
准备方法
合成路线和反应条件
2-羟基-4-甲氧基-1-甲基-6-氧代-3-[(2S,3R,4S,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基-2H-吡啶-3-腈的合成涉及多个步骤,包括吡啶环的形成和糖部分的连接。 反应条件通常涉及使用特定的催化剂和溶剂以确保以高收率和纯度获得所需产物 .
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大程度地提高产量并降低成本。 这通常包括使用连续流动反应器和先进的纯化技术以确保该化合物符合其预期应用所需的规格 .
化学反应分析
反应类型
2-羟基-4-甲氧基-1-甲基-6-氧代-3-[(2S,3R,4S,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基-2H-吡啶-3-腈可以发生各种化学反应,包括:
氧化: 该反应可以根据所用条件和试剂产生不同的氧化产物。
还原: 还原反应可以改变化合物中存在的官能团,从而产生不同的衍生物。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应的条件根据所需结果和所针对的特定官能团而异 .
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化反应可能产生不同的醌衍生物,而还原反应可以产生各种醇和胺 .
科学研究应用
2-羟基-4-甲氧基-1-甲基-6-氧代-3-[(2S,3R,4S,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基-2H-吡啶-3-腈具有广泛的科学研究应用,包括:
化学: 它被用作合成更复杂分子的构建块,以及各种化学反应中的试剂。
生物学: 该化合物因其潜在的生物活性而得到研究,包括抗氧化、抗炎和抗癌特性。
医学: 研究探索了其潜在的治疗应用,特别是在治疗与氧化应激和炎症相关的疾病方面。
作用机制
2-羟基-4-甲氧基-1-甲基-6-氧代-3-[(2S,3R,4S,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基-2H-吡啶-3-腈的作用机制涉及它与各种分子靶标和途径的相互作用。它可以调节参与氧化应激和炎症的酶的活性,从而产生潜在的治疗效果。 该化合物也可能与细胞受体和信号通路相互作用,影响各种生物过程 .
相似化合物的比较
类似化合物
槲皮素: 一种著名的黄酮类化合物,具有类似的抗氧化和抗炎特性。
山奈酚: 另一种黄酮类化合物,具有潜在的抗癌和心脏保护作用。
木犀草素: 以其抗炎和神经保护特性而闻名.
独特之处
2-羟基-4-甲氧基-1-甲基-6-氧代-3-[(2S,3R,4S,5R,6R)-3,4,5-三羟基-6-(羟甲基)氧杂环己烷-2-基]氧基-2H-吡啶-3-腈因其独特的结构而脱颖而出,该结构将吡啶环与糖部分结合在一起。
属性
分子式 |
C14H20N2O9 |
|---|---|
分子量 |
360.32 g/mol |
IUPAC 名称 |
2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H20N2O9/c1-16-8(18)3-7(23-2)14(5-15,13(16)22)25-12-11(21)10(20)9(19)6(4-17)24-12/h3,6,9-13,17,19-22H,4H2,1-2H3/t6-,9+,10+,11-,12+,13?,14?/m1/s1 |
InChI 键 |
QZRKNNXRNBTODR-ZILDAPBQSA-N |
手性 SMILES |
CN1C(C(C(=CC1=O)OC)(C#N)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |
规范 SMILES |
CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


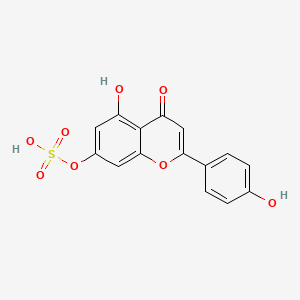
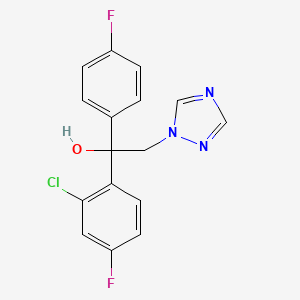

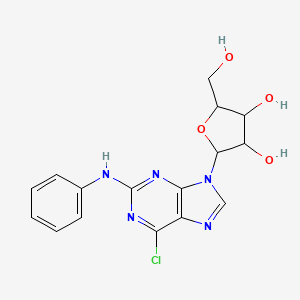
![N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12296256.png)
![17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12296259.png)
![2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate](/img/structure/B12296262.png)
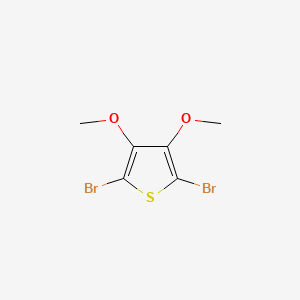

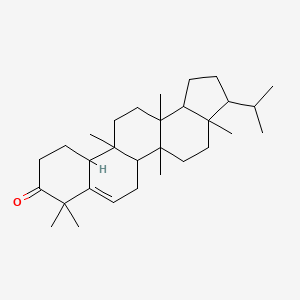
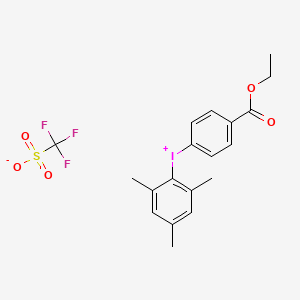

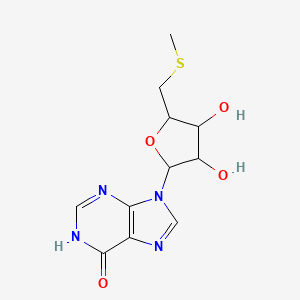
![(2S,7R,11S)-2,11-Diamino-6-[(4S)-4-amino-4-carboxy-butanoyl]-7-[[(4S)-4-amino-4-carboxy-butanoyl]-[4-[(2-amino-4-oxo-1H-pteridin-6-YL)methylamino]benzoyl]amino]-7-[(4S)-4-amino-4-carboxy-butanoyl]oxycarbonyl-6-(carboxymethyl)-5,8-dioxo-dodecanedioic acid](/img/structure/B12296311.png)
